molecular formula C7H18Cl2N2 B8178618 1-(1-Pyrrolidinyl)-2-propanamine dihydrochloride

1-(1-Pyrrolidinyl)-2-propanamine dihydrochloride

Cat. No.: B8178618
M. Wt: 201.13 g/mol
InChI Key: GCBSKDAFKMXTJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Pyrrolidinyl)-2-propanamine dihydrochloride is a chemical compound that has garnered significant interest in various fields of scientific research This compound is characterized by its pyrrolidine ring attached to a propanamine chain, forming a dihydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Pyrrolidinyl)-2-propanamine dihydrochloride typically involves the reaction of pyrrolidine with a suitable propanamine derivative under controlled conditions. One common method includes the reductive amination of pyrrolidine with a propanone derivative in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol, followed by the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Pyrrolidinyl)-2-propanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Amine oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

1-(1-Pyrrolidinyl)-2-propanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an antidepressant.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1-Pyrrolidinyl)-2-propanamine dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters in the brain and resulting in antidepressant effects.

Comparison with Similar Compounds

1-(1-Pyrrolidinyl)-2-propanamine dihydrochloride can be compared with other similar compounds such as:

    α-Pyrrolidinohexiophenone: A synthetic stimulant with a pyrrolidine ring, known for its psychoactive effects.

    Pyrrolidine derivatives: Various pyrrolidine-based compounds are used in medicinal chemistry for their diverse biological activities.

Uniqueness: What sets this compound apart is its specific structure, which imparts unique chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

IUPAC Name

1-pyrrolidin-1-ylpropan-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-7(8)6-9-4-2-3-5-9;;/h7H,2-6,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBSKDAFKMXTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCC1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.